![molecular formula C9H14N2O2 B1368480 3,9-二氮杂螺[5.5]十一烷-2,4-二酮 CAS No. 24910-11-0](/img/structure/B1368480.png)
3,9-二氮杂螺[5.5]十一烷-2,4-二酮
描述
3,9-Diazaspiro[5.5]undecane-2,4-dione is a chemical compound with the molecular formula C9H14N2O2 . It has been reported to be a potent competitive γ-aminobutyric acid type A receptor (GABA A R) antagonist .
Synthesis Analysis
The synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione and its derivatives has been reported in the literature . The synthesis involves the replacement of the cyclic carbamate in a previously disclosed 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template .Molecular Structure Analysis
The molecular structure of 3,9-Diazaspiro[5.5]undecane-2,4-dione can be represented by the InChI code: 1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.22 g/mol . It has a topological polar surface area of 58.2 Ų and a complexity of 226 . It has no rotatable bonds and has two hydrogen bond donors and three hydrogen bond acceptors .科学研究应用
CCR8 拮抗剂
3,9-二氮杂螺[5.5]十一烷衍生物已被发现是 CCR8 拮抗剂,在治疗趋化因子介导的疾病中具有潜在用途。这些化合物在呼吸系统疾病中显示出特别的希望,并声称可有效治疗哮喘、慢性阻塞性肺疾病和鼻炎 (Norman, 2007).
合成和结构分析
已经合成了几种 3,9-二氮杂螺[5.5]十一烷衍生物用于各种应用。研究已经通过与巴比妥酸和 2-硫代巴比妥酸的反应探索了它们的合成,并通过各种分析方法确认了它们的结构 (Ahmed et al., 2012)。此外,已经检查了它们的晶体结构,揭示了它们的构象和氢键模式,这对于理解它们的潜在应用至关重要 (Todorov et al., 2009).
治疗各种疾病的潜力
含 3,9-二氮杂螺[5.5]十一烷的化合物在治疗一系列疾病方面表现出潜力,包括肥胖、疼痛以及各种免疫系统、细胞信号传导、心血管和精神病疾病。它们的生物活性一直是人们关注的重要课题,特别是在合成了与芳烃和杂芳烃环稠合的化合物和/或在位置 2 含有羰基的化合物 (Blanco‐Ania et al., 2017).
非水介质中的电化学
还对 1-取代-1,4-二氮杂螺[5.5]十一烷-3,5-二酮在非水介质中的电化学进行了研究,从而深入了解了它们的氧化还原行为。这项研究对于了解这些化合物的化学性质及其在各个领域的潜在应用至关重要 (Abou-Elenien et al., 1991).
光物理研究和合成
已经对二氮杂螺化合物进行了光物理研究和溶剂化变色分析,深入了解了它们在不同溶剂中的行为。这些研究对于溶剂相互作用发挥重要作用的应用至关重要,它们有助于理解化合物的性质 (Aggarwal & Khurana, 2015).
作用机制
属性
IUPAC Name |
3,9-diazaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZZHBXPMOVHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640795 | |
| Record name | 3,9-Diazaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24910-11-0 | |
| Record name | 3,9-Diazaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

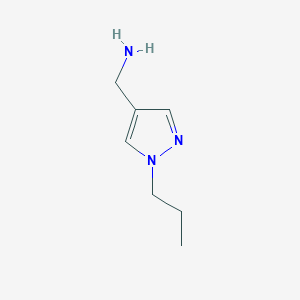
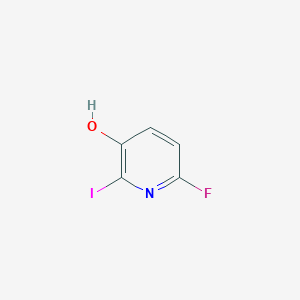


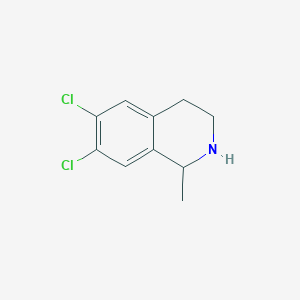
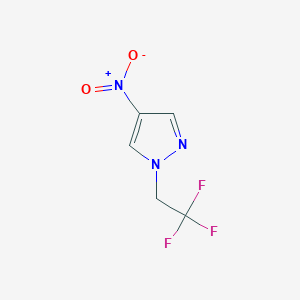

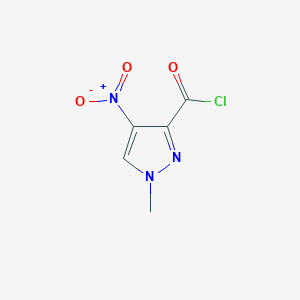

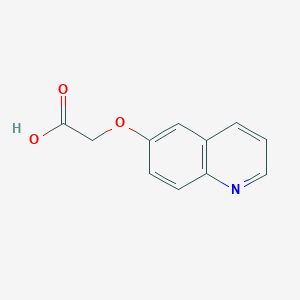
![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368428.png)
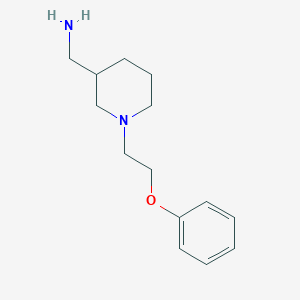
![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1368431.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1368432.png)